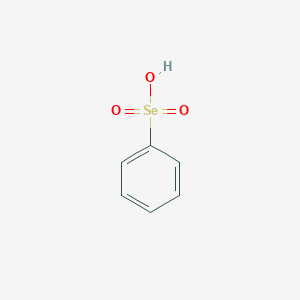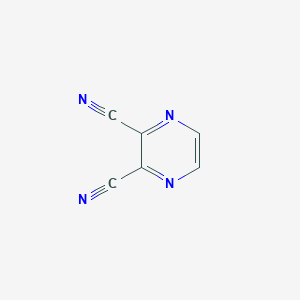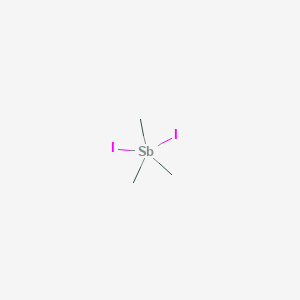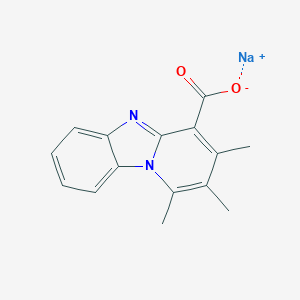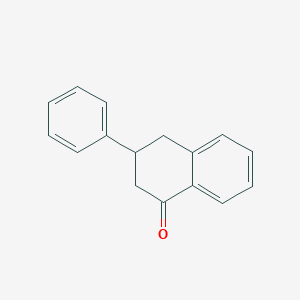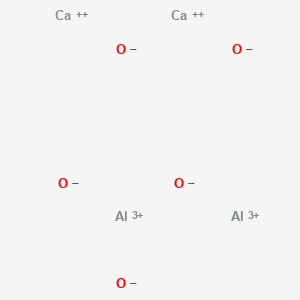
Dodecaaluminium calcium nonadecaoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecaaluminium calcium nonadecaoxide, also known as Al12CaO19, is a unique material that has gained attention in scientific research due to its potential applications in various fields. This compound is a type of ceramic material that has a high melting point and excellent thermal stability, making it ideal for use in high-temperature environments. In
Mécanisme D'action
The mechanism of action of dodecaaluminium calcium nonadecaoxide is not yet fully understood. However, it is believed that its catalytic properties are due to its unique crystal structure, which allows it to interact with other molecules in a specific way. This interaction leads to the activation of certain chemical reactions, resulting in the desired product.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of dodecaaluminium calcium nonadecaoxide. However, it has been shown to be non-toxic and biocompatible, making it a potential candidate for use in medical applications such as drug delivery and tissue engineering.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using dodecaaluminium calcium nonadecaoxide in lab experiments is its high thermal stability. This property makes it ideal for use in high-temperature environments, which are common in many chemical reactions. However, the complex synthesis process and high cost of production can be a limitation for some researchers.
Orientations Futures
There are several potential future directions for research on dodecaaluminium calcium nonadecaoxide. One area of interest is the development of new synthesis methods that are more cost-effective and efficient. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in catalysis, drug delivery, and tissue engineering.
Méthodes De Synthèse
The synthesis of dodecaaluminium calcium nonadecaoxide is a complex process that involves the reaction of aluminum and calcium oxides at high temperatures. This reaction typically takes place in a furnace at temperatures exceeding 1600°C. The resulting product is a white powder that is highly stable and resistant to thermal shock.
Applications De Recherche Scientifique
Dodecaaluminium calcium nonadecaoxide has several potential applications in scientific research. One of the primary uses of this compound is in the field of catalysis. It has been shown to be an effective catalyst for several chemical reactions, including the conversion of alcohols to aldehydes and the oxidation of hydrocarbons.
Propriétés
Numéro CAS |
12005-50-4 |
|---|---|
Nom du produit |
Dodecaaluminium calcium nonadecaoxide |
Formule moléculaire |
Al2Ca2O5 |
Poids moléculaire |
214.12 g/mol |
Nom IUPAC |
dialuminum;dicalcium;oxygen(2-) |
InChI |
InChI=1S/2Al.2Ca.5O/q2*+3;2*+2;5*-2 |
Clé InChI |
HGCYUAJUOYGULZ-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Ca+2].[Ca+2] |
SMILES canonique |
[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Ca+2].[Ca+2] |
Autres numéros CAS |
12004-88-5 12005-50-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



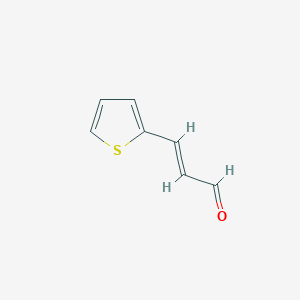
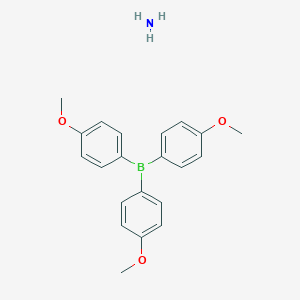
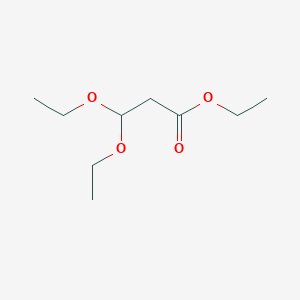

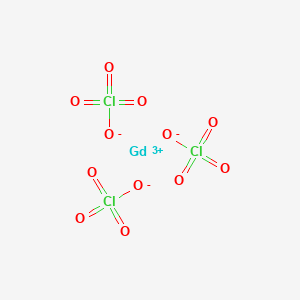
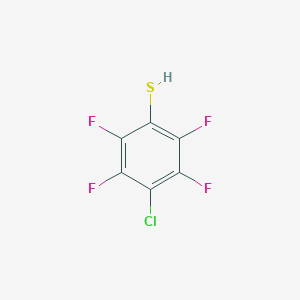
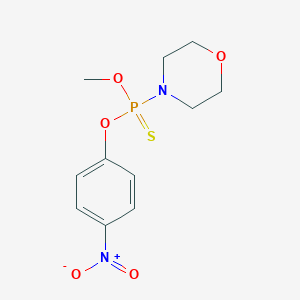
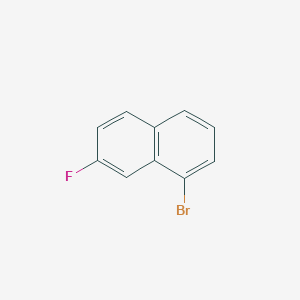
![(2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol](/img/structure/B77748.png)
